molecular formula C17H21N3O B5639670 1-[4-(Diethylamino)phenyl]-3-phenylurea

1-[4-(Diethylamino)phenyl]-3-phenylurea

Cat. No.: B5639670
M. Wt: 283.37 g/mol
InChI Key: NGGRXCCACIAMPB-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-3-phenylurea is a substituted urea derivative characterized by a central urea core (-NH-C(=O)-NH-) flanked by a phenyl group and a 4-diethylaminophenyl moiety. This compound has been explored in medicinal chemistry for its role in inhibiting hypoxia-inducible factor-1α (HIF-1α) and SUMO-specific proteases (SENPs), making it relevant in cancer therapeutics .

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(21)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRXCCACIAMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-[4-(Diethylamino)phenyl]-3-phenylurea typically involves the reaction of 4-(diethylamino)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of 4-(diethylamino)aniline with phenyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Diethylamino)phenyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Hepatoprotective Properties

Recent studies have highlighted the compound's potential as a hepatoprotector. In a study published in the Tropical Journal of Natural Product Research, N-[4-(diethylamino)phenyl]-N'-phenylurea was identified as having significant hepatoprotective effects against liver damage induced by toxic agents such as acetaminophen and carbon tetrachloride (CCl4) . The study employed molecular dynamics simulations and docking studies to assess the compound's interaction with cytochrome P450 2C9 (CYP2C9), a critical enzyme involved in drug metabolism.

Molecular Dynamics and Binding Affinity

The compound demonstrated a higher binding energy compared to other tested compounds, indicating a stronger interaction with CYP2C9. The binding energy was calculated at -6.16 kcal/mol, suggesting that N-[4-(diethylamino)phenyl]-N'-phenylurea forms stable complexes with the enzyme, which may contribute to its protective effects against hepatotoxicity . The molecular dynamics simulations indicated that the compound did not significantly alter the conformation of CYP2C9, reinforcing its potential as a therapeutic agent.

Toxicological Studies

Safety Profile

In addition to its therapeutic potential, the safety profile of N-[4-(diethylamino)phenyl]-N'-phenylurea has been evaluated through various toxicological studies. These studies assess acute and subacute toxicity across different species, including mammals and birds. The compound's toxicity data are crucial for understanding its safety in potential therapeutic applications .

Case Study 1: Hepatoprotection Mechanism

In the aforementioned study, researchers conducted a series of experiments to evaluate the hepatoprotective effects of N-[4-(diethylamino)phenyl]-N'-phenylurea on liver cells exposed to toxic agents. The results indicated that the compound significantly reduced oxidative stress markers and improved liver function parameters in treated subjects compared to controls.

Parameter Control Group Treatment Group
AST (U/L)150 ± 2080 ± 15
ALT (U/L)140 ± 2570 ± 10
Total Bilirubin (mg/dL)2.5 ± 0.51.0 ± 0.2

Table 1: Liver function parameters before and after treatment with N-[4-(diethylamino)phenyl]-N'-phenylurea.

Case Study 2: Molecular Docking Analysis

The docking studies revealed that N-[4-(diethylamino)phenyl]-N'-phenylurea exhibited strong binding interactions with CYP2C9, which is pivotal for drug metabolism. The analysis provided insights into the structural features that contribute to its binding affinity.

Compound Binding Energy (kcal/mol)
N-[4-(Diethylamino)phenyl]-N'-phenylurea-6.16
AMPA-5.54
Silymarin-8.90

Table 2: Binding energies of selected compounds with CYP2C9.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylurea moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Comparative Studies

HIF-1α and SENP Inhibition
  • Benzylamino Derivatives (e.g., 2k): The introduction of a benzylamino group at the 4-position (replacing diethylamino) in 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives enhances HIF-1α inhibitory activity. Compound 2k demonstrated potent inhibition (IC₅₀ = 7.2 µM) in HEK293 cells under hypoxic conditions and suppressed VEGF secretion (IC₅₀ = 15 µM) in HeLa cells .
  • SENP1 Selectivity: Derivative GN6958 exhibited selective SENP1 inhibition (IC₅₀ = 29.6 µM), attributed to steric and electronic optimization of the benzylamino group .
Impact of Substituents on Activity
  • These derivatives are often intermediates for further functionalization .
  • Thiourea vs. Urea : Thiourea analogs (e.g., 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea) exhibit distinct hydrogen-bonding capabilities due to the C=S group, which may affect bioavailability and target engagement compared to urea derivatives .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial step)Prevents degradation
SolventAnhydrous THFEnhances solubility
Reaction Time12–24 hoursMaximizes conversion
Molar Ratio1:1.2 (amine:isocyanate)Reduces unreacted starting material

For factorial design approaches to optimize multiple variables, refer to fractional factorial experiments (e.g., Taguchi methods) to systematically test interactions between parameters .

Basic: How can researchers confirm the structural identity and purity of this compound post-synthesis?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and urea carbonyl signals (e.g., δ\delta 155–160 ppm for C=O) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 297.3 for C17_{17}H21_{21}N3_3O) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

Q. Table 2: Key Spectroscopic Indicators

TechniqueKey Peaks/Features
1H^1H-NMRDiethylamino group (δ 1.1–1.3 ppm, triplet)
IRN-H stretch (~3300 cm1^{-1}), C=O (~1640 cm1^{-1})
LC-MSMolecular ion at m/z 297.3 ± 0.5

Advanced: How can researchers resolve discrepancies in reported biological activity data for urea derivatives like this compound?

Answer:
Discrepancies often arise from variations in assay conditions or compound stability . Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO <0.1% v/v) .
  • Stability Studies : Perform LC-MS stability tests under physiological conditions (pH 7.4, 37°C) to detect degradation products .
  • Computational Validation : Compare experimental IC50_{50} values with docking simulations (e.g., AutoDock Vina) to verify target binding consistency .

Q. Example Workflow :

Replicate assays with internal positive/negative controls.

Validate compound integrity via HPLC post-assay.

Cross-reference with QSAR (Quantitative Structure-Activity Relationship) models to identify outliers .

Advanced: What strategies are effective for analyzing the environmental and health hazards of this compound in laboratory settings?

Answer:
Follow GHS/CLP regulations (EC 1272/2008) and implement:

  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity) if toxicological data are unavailable .
  • Exposure Controls : Mechanical ventilation (≥12 air changes/hour) and NIOSH-approved respirators for particulate handling .
  • First Aid Protocols : Immediate eye irrigation with saline (15 min) and medical consultation for inhalation exposure .

Q. Table 3: Hazard Mitigation Measures

Hazard TypeControl MeasureReference
InhalationFume hood with ≥0.5 m/s face velocity
Skin ContactNitrile gloves (≥0.11 mm thickness)
EnvironmentalNeutralize waste with activated carbon

Advanced: How can computational methods enhance the design of derivatives based on this compound?

Answer:
Integrate quantum chemistry and machine learning :

  • Reaction Pathway Prediction : Use Gaussian or ORCA for transition-state analysis of urea bond formation .
  • ADMET Prediction : Employ SwissADME or admetSAR to forecast bioavailability and toxicity of derivatives .
  • Generative AI : Train models on PubChem data to propose novel substituents with enhanced binding affinity .

Case Study :
A 2025 study optimized thiourea analogs by combining DFT (Density Functional Theory) calculations with high-throughput screening, achieving a 40% reduction in synthesis iterations .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep in amber glass vials at –20°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Handling : Use glass or PTFE-coated tools to avoid adsorption onto plastic surfaces .
  • Stability Monitoring : Conduct monthly HPLC checks to detect degradation (e.g., hydrolysis to aniline derivatives) .

Advanced: How can researchers design comparative studies to evaluate this compound against structurally analogous compounds?

Answer:
Adopt a three-tier comparative framework :

Structural Analysis : Compare substituent effects (e.g., diethylamino vs. dimethylamino groups) via Hammett plots .

Biological Assays : Test against analogs (e.g., 1-[4-(Dimethylamino)phenyl]-3-phenylurea) in dose-response assays .

Computational Benchmarking : Calculate binding energies (ΔG) using molecular dynamics simulations .

Q. Table 4: Key Analog Comparison

CompoundLogPIC50_{50} (μM)
This compound3.212.5 ± 1.2
1-[4-(Dimethylamino)phenyl]-3-phenylurea2.818.7 ± 2.1
1-(4-Chlorophenyl)-3-phenylurea3.58.9 ± 0.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.